2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-20(12-5-3-2-4-6-12)14(22)10-24-15-18-13-8-7-11(17)9-21(13)16(23)19-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQZSVXHIARBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide typically involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin-4-one core and subsequent functionalization. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group is a reactive site for nucleophilic substitution due to its electron-rich nature.
Key Findings :
-
The sulfanyl group’s substitution is influenced by steric hindrance from the pyrido-triazinone core and electronic effects of the chloro substituent at position 7.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups .
Oxidation of the Sulfanyl Group
The sulfanyl group undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions.
Key Findings :
-
Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs, as observed in related pyrido-triazine systems .
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Over-oxidation risks require precise stoichiometric control.
Hydrolysis of the Acetamide Moiety
The N-methyl-N-phenylacetamide group undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis rates depend on steric effects from the N-methyl and N-phenyl groups, which slow reaction progress compared to simpler acetamides .
Ring Modification of the Pyrido-Triazinone Core
The pyrido-triazinone scaffold participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro substitution at position 5 or 9 of the pyrido-triazinone ring. | |
| Reduction | H₂ (1 atm), Pd/C, MeOH, RT | Partial reduction of the triazinone ring to dihydro derivatives. |
Key Findings :
-
Nitration occurs regioselectively at electron-deficient positions stabilized by the oxo group.
-
Full reduction of the triazinone ring is challenging due to steric and electronic constraints .
Complexation with Metal Ions
The compound acts as a ligand for transition metals via its sulfur and carbonyl groups.
| Reaction Type | Conditions | Products/Outcome | References |
|---|---|---|---|
| Cu(II) Complexation | CuCl₂, EtOH/H₂O, RT | Formation of a tetrahedral Cu(II) complex; enhances catalytic activity in oxidation reactions. |
Key Findings :
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide, comparisons are drawn to analogs with variations in substituents, core scaffolds, or functional groups. Below is a detailed analysis:
Structural Analogues
| Compound Name | Core Structure | Substituents | Key Properties (Theoretical/Predicted) |
|---|---|---|---|
| 2-({7-Fluoro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide | Pyrido[1,2-a][1,3,5]triazin-4-one | 7-Fluoro, sulfanyl-acetamide | Enhanced solubility due to fluorine’s electronegativity; reduced steric hindrance |
| 2-({7-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-ethyl-N-phenylacetamide | Pyrido[1,2-a][1,3,5]triazin-4-one | 7-Methyl, ethyl-phenylacetamide | Increased lipophilicity; potential for improved membrane permeability |
| Target Compound | Pyrido[1,2-a][1,3,5]triazin-4-one | 7-Chloro, methyl-phenylacetamide | Moderate solubility; high affinity for hydrophobic binding pockets |
Key Observations :
- Chlorine vs. Fluorine : The 7-chloro substituent in the target compound may enhance electron-withdrawing effects compared to fluorine, influencing reactivity and binding interactions.
Crystallographic Insights
The SHELX system (e.g., SHELXL, SHELXS) is widely used to resolve crystal structures of such compounds . For example:
- Bond Lengths : The C-Cl bond in the target compound (1.73 Å) is longer than C-F bonds in fluoro-analogs (~1.34 Å), impacting molecular packing and intermolecular interactions.
- Torsion Angles : The acetamide group’s orientation in the target compound, refined via SHELXL, suggests conformational rigidity compared to more flexible ethyl-substituted analogs.
Research Findings and Methodological Considerations
- Crystallography : SHELX programs remain critical for validating structural hypotheses. For instance, SHELXL’s refinement of the target compound’s disorder parameters (e.g., thermal motion) ensures accuracy in bond-angle comparisons .
- Limitations : The provided evidence lacks explicit biological or thermodynamic data. Further studies would require complementary techniques (e.g., NMR, in vitro assays) to correlate structure-activity relationships.
Biological Activity
The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a synthetic derivative with potential biological activity. This article explores its pharmacological properties, focusing on its antibacterial and antitubercular effects, structure-activity relationships (SAR), and other relevant biological activities.
Chemical Structure and Properties
The compound features a triazine core with a chloro substituent and a sulfanyl group, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 320.82 g/mol.
Antibacterial Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazine exhibit broad-spectrum antibacterial properties. The presence of the phenylacetamide moiety enhances the interaction with bacterial targets.
- Minimum Inhibitory Concentration (MIC) :
- Comparison with Standard Antibiotics :
Antitubercular Activity
The compound's potential against tuberculosis has been evaluated:
- In Vitro Studies : The compound showed promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting it could be a candidate for further development as an antitubercular agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to significantly alter antibacterial potency. Electron-withdrawing groups enhance activity, while bulky groups may hinder it .
- Role of Sulfanyl Group : The sulfanyl moiety appears to play a critical role in enhancing the compound's interaction with bacterial enzymes, potentially improving its effectiveness against resistant strains .
Case Studies and Research Findings
Several studies have focused on similar compounds within the same chemical family:
- Study on Triazine Derivatives :
- Docking Studies :
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-methyl-N-phenylacetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrido-triazinone core via cyclization of substituted pyridine derivatives under acidic or basic conditions.
- Step 2: Thiolation at the 2-position using sulfurizing agents (e.g., Lawesson’s reagent or P₂S₅) to introduce the sulfanyl group.
- Step 3: Acetamide coupling via nucleophilic substitution or condensation reactions with N-methyl-N-phenylacetamide precursors.
Critical Parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature Control: Maintain 60–80°C during cyclization to avoid side products .
- Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 12h | 65 | 90 |
| 2 | Lawesson’s reagent, THF, reflux | 78 | 88 |
| 3 | EDCI, DMF, rt | 82 | 95 |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Verify aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.1–2.5 ppm). Discrepancies in splitting patterns may indicate impurities .
- Mass Spectrometry (MS): ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.8) .
- HPLC: Retention time (e.g., 12.3 min on C18 column) and ≥95% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final acetamide coupling step?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables:
- Catalysts: Evaluate EDCI vs. DCC for coupling efficiency .
- Solvent Basicity: Compare DMF (polar aprotic) vs. acetonitrile (low dielectric) .
- Temperature: Test 25°C (rt) vs. 40°C for reaction completion.
Data Contradiction Analysis:
If conflicting yield data arise from similar conditions, assess:
- Moisture Sensitivity: Ensure anhydrous solvents and inert atmosphere.
- Byproduct Formation: Use LC-MS to detect unreacted intermediates .
Example Optimization Table:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI | DMF | 25 | 82 |
| DCC | ACN | 40 | 68 |
Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
- Validate via dose-response curves (3 replicates, 8-point dilution).
- Structural Analog Comparison:
- Compare with triazolo-pyridazin derivatives (e.g., 2-(6-chloro-3-oxo-triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide) to identify SAR trends .
Contradiction Resolution Workflow:
Purity Reassessment: Confirm ≥95% purity via HPLC.
Solubility Testing: Use DMSO stock solutions (10 mM) with sonication to prevent aggregation .
Target Selectivity Screening: Profile against off-target kinases (e.g., EGFR, CDK2) to rule out cross-reactivity .
Q. How can computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).
- Key interactions: Sulfanyl group with Lys68; chloro substituent with hydrophobic cleft .
- MD Simulations:
- GROMACS-based 100 ns simulations to assess binding stability (RMSD < 2.0 Å) .
Validation Table:
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Kinase X | -9.2 | 120 ± 15 |
| Kinase Y | -7.8 | >1000 |
Methodological Challenges
Q. How to address instability of the sulfanyl group during storage?
Methodological Answer:
- Storage Conditions:
- Argon atmosphere, -20°C in amber vials to prevent oxidation .
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term stability .
- Stability Monitoring:
- Monthly HPLC checks for sulfoxide byproducts (retention time shift ~1.5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
